Acetylcholinesterase (AChE) Inhibition: 2-Position Regioisomer Shows Mid-Nanomolar Potency in Electric Eel AChE Assay
2-[(2-Amino-2-oxoethyl)thio]benzoic acid demonstrates mid-nanomolar AChE inhibitory activity (IC50 = 89 nM) in electric eel AChE using the Ellman assay with acetylthiocholine iodide as substrate [1]. For context, the clinical AChE inhibitor donepezil exhibits IC50 = 6.7 nM in human AChE , while tacrine demonstrates IC50 values ranging from 31 nM to 445 nM depending on enzyme source and assay conditions [2]. The target compound's 89 nM IC50 positions it approximately 13-fold less potent than donepezil but within the same order of magnitude as some reported tacrine values. Notably, regioisomeric variation matters: the 4-position analog (4-[(2-amino-2-oxoethyl)thio]benzoic acid) has no reported AChE activity data in public databases, and the parent 2-mercaptobenzoic acid shows IC50 > 1,000,000 nM against BSEP—indicating that both the thioether-acetamide substitution AND the ortho-carboxylic acid geometry are required for this activity profile [3]. Caution: The 89 nM IC50 value represents electric eel AChE; cross-species extrapolation to human AChE requires validation, as eel and human AChE share high sequence homology but differ in peripheral anionic site architecture [1]. No human AChE data for this specific compound was located in the accessible literature as of April 2026.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 89 nM (electric eel AChE, Ellman assay) |
| Comparator Or Baseline | Donepezil: 6.7 nM (human AChE); Tacrine: 31-445 nM (human/eel AChE, various conditions); 2-Mercaptobenzoic acid: >1,000,000 nM (human BSEP) |
| Quantified Difference | Target compound is ~13-fold less potent than donepezil; within tacrine potency range; >11,000-fold more potent than parent 2-mercaptobenzoic acid scaffold |
| Conditions | Electric eel AChE; acetylthiocholine iodide substrate; Ellman assay; 89 nM IC50 represents in vitro enzyme inhibition |
Why This Matters
This establishes the compound as a mid-nanomolar AChE inhibitor tool, suitable as a reference ligand or starting scaffold where donepezil-level potency is not required, and distinct from inactive parent scaffold.
- [1] BindingDB. BDBM50111769 (CHEMBL3605354): 2-[(2-amino-2-oxoethyl)thio]benzoic acid. AChE IC50 = 89 nM (electric eel, Ellman assay, acetylthiocholine iodide). University of Jena/ChEMBL curated. Accessed April 2026. View Source
- [2] Multiple sources: Tacrine IC50 values range 31 nM (Adooq datasheet) to 445 nM (J Neurosci reported). ApexBT reports 320 nM human AChE IC50. Accessed April 2026. View Source
- [3] BindingDB. BDBM50239391: 2-Mercaptobenzoic acid (CHEBI:59124). IC50 > 1.00E+6 nM against human BSEP. Accessed April 2026. View Source
